molecular formula C9H9BrO2 B1398667 3-(4-Bromophenoxy)oxetane CAS No. 1369534-96-2

3-(4-Bromophenoxy)oxetane

Cat. No.: B1398667
CAS No.: 1369534-96-2
M. Wt: 229.07 g/mol
InChI Key: KTHYKLLJTJDHER-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)oxetane is an organic compound characterized by the presence of an oxetane ring substituted with a 4-bromophenoxy group. The oxetane ring is a four-membered cyclic ether, which is known for its ring strain and unique reactivity. The incorporation of a bromophenoxy group adds further chemical versatility, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenoxy)oxetane typically involves the reaction of 4-bromophenol with oxetane derivatives. One common method is the nucleophilic substitution reaction where 4-bromophenol reacts with an oxetane precursor in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)oxetane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.

    Ring-Opening Reactions: The strained oxetane ring is prone to ring-opening reactions, which can be catalyzed by acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

    Oxidation: Peroxy acids, such as peroxytrifluoroacetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Ring-Opening: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Various substituted oxetane derivatives.

    Oxidation: Oxetane oxides.

    Reduction: Phenoxy derivatives.

    Ring-Opening: Linear or branched ethers.

Scientific Research Applications

3-(4-Bromophenoxy)oxetane has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds due to its unique reactivity and structural features.

    Material Science: Employed in the development of novel polymers and materials with specific properties.

    Chemical Biology: Utilized in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industrial Chemistry: Applied in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    3-Phenoxyoxetane: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-(4-Chlorophenoxy)oxetane: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    3-(4-Fluorophenoxy)oxetane:

Uniqueness

3-(4-Bromophenoxy)oxetane is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific interactions in chemical and biological systems. This makes it a valuable compound for the synthesis of complex molecules and the study of various chemical and biological processes .

Properties

IUPAC Name

3-(4-bromophenoxy)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHYKLLJTJDHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To oxetan-3-ol (112 mg, 1.5 mmol) in THF (5 mL) was added 4-bromophenol (200 mg, 1.16 mmol), polymeric triphenylphosphine (0.5 g, 1.5 mmol) and DIAD (305 mg, 1.5 mmol). The reaction mixture was degassed with nitrogen for 2 min and stirred at 110° C. for 17 hours. The cooled reaction mixture was filtered and the filtrate was concentrated in vacuo to give a residue, which was dissolved in ethyl acetate (50 mL) and washed with 2M NaOH (3×15 mL) and brine (2×20 mL). The organic layer was dried over Na2SO4 and concentrated in vacuo to give a residue, which was purified by flash chromatography on silica gel eluting with EtOAc/petroleum ether (1:10) to give 3-(4-bromophenoxy)oxetane (140 mg, 53%) as a colorless solid. 1H NMR (400 MHz, CDCl3) δ 7.37 (d, 2H), δ 6.55 (d, 2H), 5.19-5.13 (m, 1H), 4.97-4.94 (m, 2H), 4.76-4.73 (m, 2H).
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
305 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Bromophenol (2.5 g, 14.5 mmol) and K2CO3 (5.45 g, 39.4 mmol) were added to a solution of oxetan-3-yl 4-methylbenzenesulfonate (3.00 g, 13.1 mmol) in DMF (10 mL) in a sealed tube. The reaction was heated to 100° C. and stirred at this temperature for 24 h. The reaction was diluted with EtOAc and washed with water. The organic layer was dried (MgSO4), filtered and concentrated to afford the title compound. MS (GCMS) m/z 228. This material was used in subsequent steps without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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